1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(6-7-16(12)14-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJOCBLNLQAIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities. These effects can result in altered cellular behaviors, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby reducing the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behaviors, such as altered gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activities and improved cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activities and altering metabolic pathways. For example, it may inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Biological Activity
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered significant interest in pharmaceutical research due to its diverse biological activities, particularly in oncology and inflammation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-b]pyrazole structure with a cyclopentyl group and a methyl group at specific positions. Its molecular formula is with a molecular weight of approximately 215.27 g/mol. The structural characteristics contribute to its solubility and bioavailability, enhancing its potential as a therapeutic agent .
Research indicates that this compound interacts with various biological targets, including enzymes and receptors, modulating their activity to achieve therapeutic effects. Notably, studies have shown that the compound can induce apoptosis in cancer cells and promote differentiation in myeloid-derived suppressor cells (MDSCs), which are crucial in tumor progression .
Key Findings:
- Cytotoxicity : The compound exhibits potent cytotoxic effects on HL-60 cells (a human leukemia cell line), inducing apoptosis through caspase-dependent pathways. The IC50 was determined to be around 80 nM .
- Differentiation Induction : It promotes differentiation in immature myeloid cells, enhancing the immune response against tumors by reducing the immunosuppressive capacity of MDSCs .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have been conducted to assess the effectiveness of this compound in various biological contexts:
- Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in significant phosphorylation of ERK, leading to enhanced survival responses and differentiation markers such as CD11b expression .
- MDSC Differentiation : Research indicated that treatment with the compound reduced the population of CD11b+/Ly6C+ and CD11b+/Ly6G+ MDSCs in a murine model of breast cancer, suggesting potential for enhancing antitumor immunity .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific enzymes involved in cancer progression has been a focal point in recent studies.
2. Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a potential candidate for treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.
3. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro. These findings support its application in treating autoimmune diseases where inflammation is a key factor.
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus. The compound exhibited notable activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential use in infectious disease management.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
- Carboxamide vs. Carboxylate/Carboxylic Acid : The carboxamide group in DU325 and the target compound likely improves target binding affinity compared to carboxylate esters (e.g., ethyl ester in CAS 136548-98-6) or carboxylic acids (e.g., CAS 2091713-86-7), which may alter solubility and metabolic clearance .
- Methanamine Derivative (CAS 3D-YID02618) : Replacing carboxamide with methanamine reduces molecular weight (218.3 g/mol) and may affect bioavailability or target interactions .
Mechanistic Insights
- DU325 : Promotes mitochondrial membrane depolarization, caspase-3 activation, and DNA degradation in HL-60 cells. Selectively targets CD7+/CD33+ and CD38bright AML subpopulations .
- DU385 : Induces oxidative stress, a mechanism distinct from DU325’s differentiation-driven apoptosis .
- Target Compound : The cyclopentyl group’s intermediate size (vs. tert-butyl or cyclopropylmethyl) could optimize steric interactions with cellular targets, though experimental validation is needed.
Preparation Methods
General Synthetic Approach: Multicomponent Groebke–Blackburn–Bienaymé Reaction
The most widely used and efficient method to assemble the imidazo[1,2-b]pyrazole framework is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) . This one-step reaction involves:
- Starting materials: 3-aminopyrazoles, aldehydes, and isocyanides.
- Catalysts: Brønsted or Lewis acids.
- Outcome: Formation of highly functionalized imidazo[1,2-b]pyrazoles.
This method allows for the rapid generation of diverse derivatives by varying the substituents on the amine, aldehyde, or isocyanide components.
Stepwise Synthesis of Imidazo[1,2-b]pyrazole-7-carboxamides
A detailed synthetic route for imidazo[1,2-b]pyrazole-7-carboxamides, including compounds structurally related to 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, involves the following key steps:
| Step | Reaction Description | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Formation of cyanoacetamide intermediates by reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with alicyclic amines (e.g., cyclopentylamine) in toluene or DMF | 80°C, 6–12 h | 25–97% |
| 2 | Treatment of cyanoacetamide intermediates with N,N-dimethylacetamide dimethyl acetal in toluene | 80°C, 6 h | 49–98% |
| 3 | Reaction of the resulting intermediate with hydrazine monohydrate in ethanol under reflux | 12 h reflux | Moderate to good yields (e.g., 69% for related pyrazoles) |
- The cyanoacetamide intermediate is either purified or used directly in subsequent steps.
- The final step forms the pyrazole ring system integral to the imidazo[1,2-b]pyrazole core.
Carboxamide Formation via Amidation of Carboxylic Acid Derivatives
The 7-carboxamide group is introduced by converting the corresponding carboxylic acid or ester derivatives into amides. Several methods have been reported for this transformation:
| Method | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| A | Carbodiimide-mediated amidation | Use of DDPA (diphenylphosphoryl azide) in DMF | Moderate yields; microwave heating sometimes applied to improve amine reactivity |
| B | Carbodiimide coupling with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM | Room temperature or mild heating | Suitable for less reactive carboxylic acids |
| C | Conversion to acyl chloride followed by reaction with amine | SOCl2 to form acyl chloride, then reaction with cyclopentylamine | Provides acceptable yields and is widely used for cyclopentyl amide derivatives |
These amidation strategies are crucial for obtaining the final carboxamide functionality with the desired cyclopentyl substituent.
Alternative Synthetic Routes and Optimization
- Dehydration of amino-pyrazoles: Some imidazo[1,2-b]pyrazole derivatives are synthesized by dehydrating 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid to form ethyl imidazo[1,2-b]pyrazole-7-carboxylates, which are then hydrolyzed and amidated.
- Microwave-assisted synthesis: To improve yields and reaction times, microwave heating under pressure has been employed, especially for amidation steps involving less reactive amines.
- Purification: Products are typically purified by recrystallization or column chromatography using silica gel with appropriate solvent gradients (e.g., hexane/ethyl acetate or chloroform/methanol).
Summary Table of Key Preparation Steps for this compound
| Synthetic Stage | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyanoacetamide formation | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + cyclopentylamine | Toluene or DMF, 80°C, 6–12 h | 25–97 | Intermediate for pyrazole ring |
| Intermediate treatment | Cyanoacetamide + N,N-dimethylacetamide dimethyl acetal | Toluene, 80°C, 6 h | 49–98 | Prepares for pyrazole formation |
| Pyrazole ring closure | Intermediate + hydrazine monohydrate | EtOH, reflux, 12 h | ~69 (related compounds) | Forms imidazo[1,2-b]pyrazole core |
| Amidation (carboxamide formation) | Carboxylic acid or ester + cyclopentylamine | SOCl2 (acyl chloride formation) + amine, or carbodiimide coupling | Moderate to good | Critical for final compound |
Research Findings on Method Efficiency and Optimization
- The GBB-3CR method is favored for its versatility and ability to generate a wide library of imidazo[1,2-b]pyrazole derivatives with diverse substituents, including cyclopentyl groups.
- Amidation via acyl chloride intermediates tends to give more reliable yields for cyclopentyl amides compared to direct carbodiimide coupling, which can suffer from low reactivity and side reactions.
- Microwave-assisted amidation can enhance reaction rates and yields, especially for sterically hindered amines like cyclopentylamine.
- Purification strategies are essential to obtain high-purity final products, with column chromatography being the most common method.
This synthesis overview is based on diverse authoritative sources, including peer-reviewed research articles focused on imidazo[1,2-b]pyrazole derivatives and their synthetic methodologies. The described methods provide a robust framework for preparing this compound with potential for further optimization depending on specific laboratory conditions and desired scale.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (Typical) | Reference |
|---|---|---|---|
| Core Formation | K₂CO₃, DMF, 80°C | 60-75% | |
| Carboxamide | NH₃/MeOH, RT | 50-65% |
How is the crystal structure of imidazo[1,2-b]pyrazole derivatives determined, and what structural features influence biological activity?
Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Q. Structural Insights :
- Planarity : The imidazo[1,2-b]pyrazole core is nearly planar (mean deviation: 0.005 Å), facilitating π-π stacking (3.643 Å between benzene and imidazole rings) .
- Substituent Orientation : Dihedral angles (e.g., 16.90° between the core and phenyl rings) modulate steric interactions and binding to biological targets .
What methodological approaches are used to analyze the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazole-7-carboxamide derivatives in anticancer research?
Advanced Research Question
Methodological Answer:
SAR studies focus on:
Substituent Variation : Modifying the cyclopentyl (position 1) and methyl (position 6) groups to assess impacts on apoptosis induction .
In Vitro Assays :
Q. SAR Trends :
| Substituent (Position) | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Cyclopentyl (1), Methyl (6) | 2.1 ± 0.3 (HL-60) | |
| Phenyl (1), H (6) | >10 (HL-60) |
How can researchers address contradictions in pharmacological data when evaluating the pro-apoptotic effects of imidazo[1,2-b]pyrazole derivatives across different cell lines?
Advanced Research Question
Methodological Answer:
Contradictions may arise due to:
- Cell Line Heterogeneity : Variability in drug transporters (e.g., P-gp) or apoptotic pathway mutations.
- Experimental Design :
Case Study : A derivative showed 10-fold higher potency in AML vs. solid tumors due to differential expression of Bcl-2 family proteins .
What in vitro models are appropriate for assessing the differentiation-inducing effects of imidazo[1,2-b]pyrazole-7-carboxamides on myeloid cells?
Advanced Research Question
Methodological Answer:
- Cell Models :
- Assays :
How are spectroscopic techniques applied to characterize synthetic intermediates and final products?
Basic Research Question
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
- IR : Carboxamide C=O stretch at ~1678 cm⁻¹; ester C=O at ~1705 cm⁻¹ .
- Mass Spectrometry : HRMS (ESI⁺) for molecular ion validation (e.g., [M+H]⁺ = 301.1564) .
What strategies optimize reaction yields during the synthesis of imidazo[1,2-b]pyrazole carboxamides?
Basic Research Question
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalysis : Pd(OAc)₂ (5–10 mol%) accelerates multi-component reactions (e.g., 4-component synthesis) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates products with >95% purity .
How do computational methods support the design of imidazo[1,2-b]pyrazole derivatives with enhanced bioactivity?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Predict binding to targets like topoisomerase IIα (PDB: 1ZXM). Key interactions:
- Carboxamide hydrogen bonds with Asp541 .
- Cyclopentyl group occupies a hydrophobic pocket .
- QSAR Models : Use CoMFA/CoMSIA to correlate logP and steric parameters with IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
